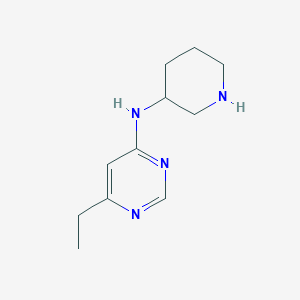

6-éthyl-N-(pipéridin-3-yl)pyrimidin-4-amine

Vue d'ensemble

Description

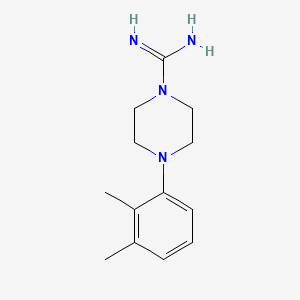

The compound “6-ethyl-N-(piperidin-3-yl)pyrimidin-4-amine” is a complex organic molecule that likely contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a piperidine ring, which is a six-membered ring with one nitrogen atom .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrimidine ring, possibly through a reaction involving a 1,3-dicarbonyl compound and an amidine . The piperidine ring could be formed through a variety of methods, including the cyclization of a suitable amine .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of the atoms and the bonds between them. This could be analyzed using techniques such as X-ray crystallography .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. It could potentially undergo a variety of reactions, including those typical of amines, ethers, and aromatic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure .Applications De Recherche Scientifique

Rôle dans la conception de médicaments

Les pipéridines, qui font partie de la structure de la « 6-éthyl-N-(pipéridin-3-yl)pyrimidin-4-amine », sont parmi les fragments synthétiques les plus importants pour la conception de médicaments . Elles jouent un rôle important dans l’industrie pharmaceutique . Leurs dérivés sont présents dans plus de vingt classes de produits pharmaceutiques, ainsi que dans les alcaloïdes .

Synthèse d’autres composés

Ce composé a été utilisé dans la synthèse d’autres composés. La partie pipéridine de la structure peut subir diverses réactions intra- et intermoléculaires conduisant à la formation de divers dérivés de la pipéridine : pipéridines substituées, spiropipéridines, pipéridines condensées et pipéridinones .

Effets biochimiques et physiologiques

Le composé a été étudié pour ses effets biochimiques et physiologiques. Les dérivés de la pipéridine se sont avérés présenter une large gamme d’activités biologiques .

Développement de nouveaux agents thérapeutiques

“this compound” a été utilisé dans le développement de nouveaux agents thérapeutiques. La partie pipéridine est un élément structurel commun dans de nombreux médicaments, contribuant à leur activité pharmacologique .

Activité antivirale

Certains composés structurellement similaires ont montré une activité antivirale . Par exemple, de nouveaux dérivés non glutamates de 4- (2- (6-amino-4-oxo-4,5-dihydro-1H-pyrrolo [2,3-d]pyrimidin-3-yl)éthyl)benzamide ont montré une activité antivirale 4 à 7 fois plus élevée que celle du médicament commercial Pemetrexed structurellement similaire contre le virus de la maladie de Newcastle .

Inhibiteurs de kinases ciblés

Dans la poursuite du développement d’inhibiteurs de kinases ciblés (TKI) plus puissants et plus efficaces, une série de nouveaux composés, en particulier des ‘ (E)-4- ((7 H -pyrrolo [2,3- d ]pyrimidin-4-yl)amino)- N ’-benzylidènebenzohydrazides’ halogénés, a été synthétisée avec succès . Ces composés pourraient potentiellement être utilisés dans le traitement du cancer.

Mécanisme D'action

Target of Action

The primary targets of 6-ethyl-N-(piperidin-3-yl)pyrimidin-4-amine Compounds with a piperidine nucleus, like this one, have been utilized in various therapeutic applications, including as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic, and/or anticoagulant agents .

Mode of Action

The specific mode of action of 6-ethyl-N-(piperidin-3-yl)pyrimidin-4-amine It’s known that piperidine derivatives interact with their targets in a variety of ways, depending on the specific therapeutic application .

Biochemical Pathways

The exact biochemical pathways affected by 6-ethyl-N-(piperidin-3-yl)pyrimidin-4-amine Piperidine derivatives are known to affect a wide range of biological activities, suggesting they may interact with multiple biochemical pathways .

Result of Action

The molecular and cellular effects of 6-ethyl-N-(piperidin-3-yl)pyrimidin-4-amine Piperidine derivatives are known to have a wide range of biological activities, suggesting they may have diverse molecular and cellular effects .

Safety and Hazards

Orientations Futures

The future directions for research on this compound could include further studies on its synthesis, properties, and potential applications. This could involve testing its activity against various biological targets, studying its behavior in the environment, or developing new methods for its synthesis .

Analyse Biochimique

Biochemical Properties

6-ethyl-N-(piperidin-3-yl)pyrimidin-4-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with protein kinase B (PKB or Akt), a key enzyme in intracellular signaling pathways that regulate cell growth and survival . The interaction between 6-ethyl-N-(piperidin-3-yl)pyrimidin-4-amine and PKB is characterized by its ability to inhibit the kinase activity of PKB, thereby affecting downstream signaling pathways. Additionally, this compound may interact with other biomolecules, such as transcription factors and other kinases, influencing various cellular processes.

Cellular Effects

The effects of 6-ethyl-N-(piperidin-3-yl)pyrimidin-4-amine on cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving PKB. By inhibiting PKB activity, 6-ethyl-N-(piperidin-3-yl)pyrimidin-4-amine can alter gene expression and cellular metabolism. This inhibition can lead to reduced cell proliferation and increased apoptosis in certain cell types, making it a potential candidate for anti-cancer therapies . Furthermore, the compound’s impact on cell signaling pathways can affect various cellular functions, including protein translation, cell cycle progression, and metabolic regulation.

Molecular Mechanism

The molecular mechanism of action of 6-ethyl-N-(piperidin-3-yl)pyrimidin-4-amine involves its binding interactions with biomolecules. This compound acts as an ATP-competitive inhibitor of PKB, binding to the ATP-binding site of the kinase and preventing its activation . This inhibition disrupts the phosphorylation of downstream targets of PKB, such as GSK3β, FKHRL1, and mTOR, which are involved in promoting cell proliferation and survival. Additionally, 6-ethyl-N-(piperidin-3-yl)pyrimidin-4-amine may influence gene expression by modulating the activity of transcription factors regulated by PKB signaling.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-ethyl-N-(piperidin-3-yl)pyrimidin-4-amine have been studied over various time periods. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 6-ethyl-N-(piperidin-3-yl)pyrimidin-4-amine remains stable under controlled conditions, allowing for prolonged observation of its effects on cells . Over time, the compound’s inhibitory effects on PKB activity can lead to sustained changes in cellular processes, including reduced cell proliferation and increased apoptosis.

Dosage Effects in Animal Models

The effects of 6-ethyl-N-(piperidin-3-yl)pyrimidin-4-amine vary with different dosages in animal models. At lower doses, the compound has been observed to effectively inhibit PKB activity without causing significant toxicity . At higher doses, 6-ethyl-N-(piperidin-3-yl)pyrimidin-4-amine may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy.

Metabolic Pathways

6-ethyl-N-(piperidin-3-yl)pyrimidin-4-amine is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that may retain biological activity . These metabolic processes can influence the compound’s efficacy and toxicity, as well as its overall pharmacokinetic profile. Additionally, 6-ethyl-N-(piperidin-3-yl)pyrimidin-4-amine may affect metabolic flux and metabolite levels in cells, further impacting cellular function.

Transport and Distribution

The transport and distribution of 6-ethyl-N-(piperidin-3-yl)pyrimidin-4-amine within cells and tissues are critical for its biological activity. This compound is transported across cell membranes by specific transporters and binding proteins, which facilitate its accumulation in target tissues . The distribution of 6-ethyl-N-(piperidin-3-yl)pyrimidin-4-amine within the body can influence its therapeutic effects and potential side effects. Understanding the transport mechanisms and distribution patterns of this compound is essential for optimizing its use in clinical settings.

Subcellular Localization

The subcellular localization of 6-ethyl-N-(piperidin-3-yl)pyrimidin-4-amine plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with PKB and other signaling molecules The presence of targeting signals or post-translational modifications may direct 6-ethyl-N-(piperidin-3-yl)pyrimidin-4-amine to specific cellular compartments, influencing its interactions with biomolecules and its overall efficacy

Propriétés

IUPAC Name |

6-ethyl-N-piperidin-3-ylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4/c1-2-9-6-11(14-8-13-9)15-10-4-3-5-12-7-10/h6,8,10,12H,2-5,7H2,1H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMDHLBHODDTZFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NC=N1)NC2CCCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

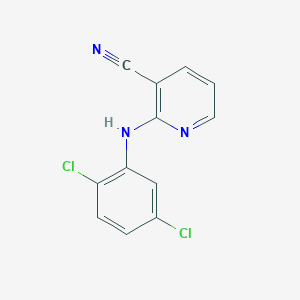

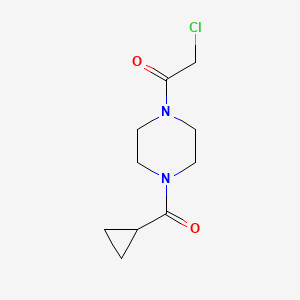

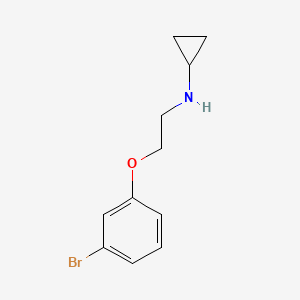

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(Diethylcarbamoyl)methyl]piperidine-3-carboxylic acid](/img/structure/B1490493.png)

![2-[(cyclopropylmethyl)amino]-N,N-dimethylacetamide](/img/structure/B1490495.png)

![1-{[5-(2-Chlorophenyl)thiophen-2-yl]methyl}piperazine](/img/structure/B1490496.png)

![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-amine](/img/structure/B1490499.png)

![[1-(3-Chlorobenzoyl)piperidin-4-yl]methanamine](/img/structure/B1490506.png)